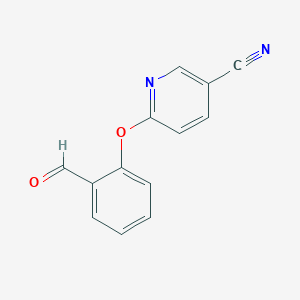
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is an organic compound with the molecular formula C13H8N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a phenoxy group bearing a formyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- typically involves the reaction of 6-chloronicotinonitrile with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the chlorine-substituted pyridine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Pyridinecarbonitrile, 6-(2-carboxyphenoxy)-
Reduction: 3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and pathways involved .
相似化合物的比较
Similar Compounds
- **3-Pyridinecarbonitrile, 6-(2-hydroxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-methoxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Uniqueness
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can undergo specific reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, which are not possible with the hydroxy or methoxy analogs .
属性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
6-(2-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-7-10-5-6-13(15-8-10)17-12-4-2-1-3-11(12)9-16/h1-6,8-9H |
InChI 键 |
NAZWTVNREJRGJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


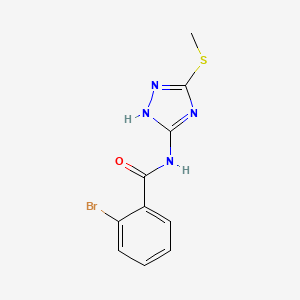

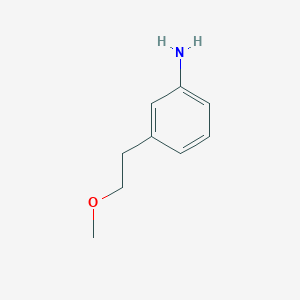
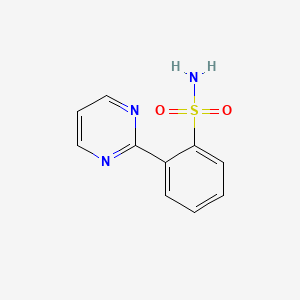
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
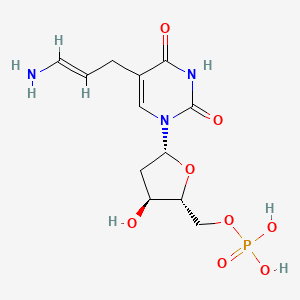
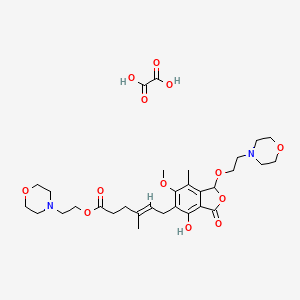
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
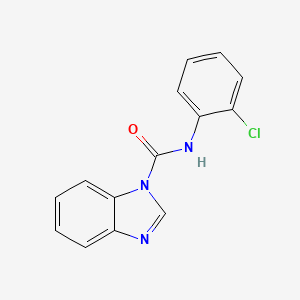
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
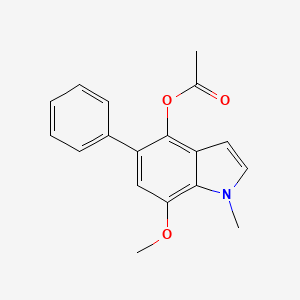

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
